molecular formula C15H30N2O2 B14642985 Hexanamide, N,N'-1,3-propanediylbis- CAS No. 54535-64-7

Hexanamide, N,N'-1,3-propanediylbis-

Cat. No.: B14642985
CAS No.: 54535-64-7
M. Wt: 270.41 g/mol
InChI Key: HGRRYPWJXKJKSF-UHFFFAOYSA-N
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Description

Hexanamide, N,N’-1,3-propanediylbis- is a chemical compound with the molecular formula C15H32N4O2. It is a derivative of hexanamide, which is a fatty amide of hexanoic acid . This compound is known for its unique structure, which includes two hexanamide groups linked by a 1,3-propanediyl bridge. This structural feature imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanamide, N,N’-1,3-propanediylbis- typically involves the reaction of hexanamide with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amide nitrogen attacks the carbon atom of the bromopropane, displacing the bromide ion and forming the desired product .

Industrial Production Methods

In an industrial setting, the production of Hexanamide, N,N’-1,3-propanediylbis- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hexanamide, N,N’-1,3-propanediylbis- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated compounds (e.g., bromoalkanes), basic conditions (e.g., sodium hydroxide)

Major Products Formed

Scientific Research Applications

Hexanamide, N,N’-1,3-propanediylbis- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexanamide, N,N’-1,3-propanediylbis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Hexanamide, N,N’-1,3-propanediylbis- can be compared with other similar compounds, such as:

The uniqueness of Hexanamide, N,N’-1,3-propanediylbis- lies in its 1,3-propanediyl linkage, which imparts distinct properties and reactivity compared to its analogs.

Properties

CAS No.

54535-64-7

Molecular Formula

C15H30N2O2

Molecular Weight

270.41 g/mol

IUPAC Name

N-[3-(hexanoylamino)propyl]hexanamide

InChI

InChI=1S/C15H30N2O2/c1-3-5-7-10-14(18)16-12-9-13-17-15(19)11-8-6-4-2/h3-13H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

HGRRYPWJXKJKSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NCCCNC(=O)CCCCC

Origin of Product

United States

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